5-Aminoisophthalic acid hydrate; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

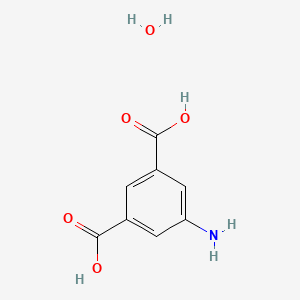

5-Aminoisophthalic acid hydrate is an off-white to pale yellow powder . Its molecular formula is C8H7NO4·H2O and it has a molecular weight of 199.16 .

Synthesis Analysis

The synthesis of 5-Aminoisophthalic acid involves two stages . The first stage involves the reaction of 5-nitrobenzene-1,3-dicarboxylic acid with sodium hydroxide in water for 1 hour. The second stage involves the reaction with hydrazine hydrate in water at 30 - 35°C for 1 hour .Molecular Structure Analysis

The molecular structure analysis of 5-Aminoisophthalic acid hydrate can be done using various techniques such as scanning electron microscopy, energy dispersive x-ray, thermogravimetric analysis, and x-ray diffraction spectroscopy .Chemical Reactions Analysis

5-Aminoisophthalic acid hydrate undergoes a hydration/dehydration phase transition mechanism in organic crystals . For example, exposing the hemihydrate of 5-aminoisophthalic acid to acetonitrile, methanol, or ethanol vapor leads to dehydration and gives the anhydrous phase of 5-aminoisophthalic acid .Physical And Chemical Properties Analysis

5-Aminoisophthalic acid hydrate is a white to brown solid . It has a molecular weight of 199.16 . It is insoluble in water . The storage temperature is at room temperature .科学研究应用

Peptide Synthesis

5-Aminoisophthalic Acid: is utilized in peptide synthesis, particularly in solution phase peptide synthesis. Its reactivity is suitable for forming peptide bonds, which are crucial in creating specific peptide sequences for research and therapeutic purposes .

Polymeric Materials

The acid serves as a monomer for the preparation of Poly (5-aminoisophthalic acid) through oxidative polymerization. This polymer has potential applications in creating new materials with unique properties, such as enhanced thermal stability or specific electrical conductivity .

Condensation Polymerization

It acts as a key intermediate in the synthesis of Poly (benzimidazole-co-aniline) (PBIANI) via condensation polymerization with 3,3′-diaminobenzidine . PBIANI polymers have applications in high-performance materials due to their exceptional mechanical and thermal properties .

Diffusion Dialysis Applications

5-Aminoisophthalic Acid: can be blended with polyvinyl alcohol to prepare silica-functionalized composite membranes . These membranes are used in diffusion dialysis to separate acid from acid-contaminated streams, a process vital in water treatment and purification .

Metal-Organic Frameworks (MOFs)

The compound is used to construct MOFs, which are highly porous materials that can be applied in gas storage, separation, and catalysis. By modifying MOFs with various functional groups, they can be tailored for specific applications, such as capturing carbon dioxide or other harmful gases .

Proteomics Research

In proteomics, 5-Aminoisophthalic Acid is a valuable biochemical for studying protein interactions and functions. It can be used to modify proteins or peptides, thereby aiding in the identification and understanding of proteomic complexities .

安全和危害

5-Aminoisophthalic acid hydrate causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Relevant papers on 5-Aminoisophthalic acid hydrate discuss its use in the synthesis of Poly (5-aminoisophthalic acid) by oxidative polymerization reaction , and its use in the synthesis of 5-Substituted Derivatives of Isophthalic Acid .

作用机制

Target of Action

This compound is often used as a starting material in organic synthesis , suggesting that its targets could vary depending on the specific reactions and conditions it is involved in.

Mode of Action

The mode of action of 5-Aminoisophthalic Acid Hydrate is also not clearly defined in the available resources. As a starting material in organic synthesis, its mode of action would depend on the specific reactions it undergoes. The presence of the amino group (-NH2) and carboxylic acid groups (-COOH) in its structure suggest that it can participate in various types of reactions, including condensation and polymerization .

Result of Action

Given its use as a starting material in organic synthesis, the results of its action would likely depend on the specific reactions it is involved in and the resulting compounds synthesized .

Action Environment

The action, efficacy, and stability of 5-Aminoisophthalic Acid Hydrate can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other reactants or catalysts. For instance, it is recommended to store the compound at 0-8°C , suggesting that its stability could be affected by temperature.

属性

IUPAC Name |

5-aminobenzene-1,3-dicarboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.H2O/c9-6-2-4(7(10)11)1-5(3-6)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTAIJSVIRWYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-AMinoisophthalic Acid Hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)